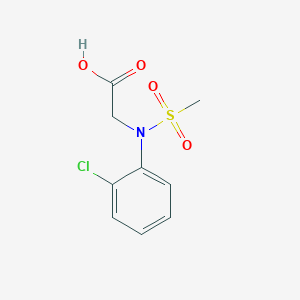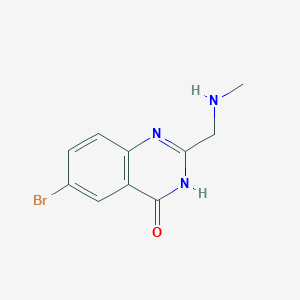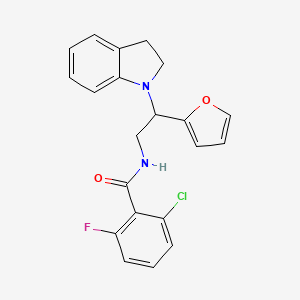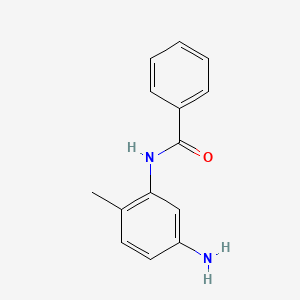
N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C9H10ClNO4S and its molecular weight is 263.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Factor Xa Inhibitors Development : A study by Kohrt et al. (2006) discusses the identification of potent glycine and related amino acid-based series of Factor Xa inhibitors, which include a neutral P1 chlorophenyl pharmacophore. These inhibitors have shown potential for enhanced oral bioavailability (Kohrt et al., 2006).
Glycine-Site NMDA and AMPA Antagonists : Hays et al. (1993) synthesized N-Phenylsulfonyl and N-methylsulfonyl derivatives of specific compounds, characterizing them as antagonists at the glycine-site of the NMDA receptor and AMPA receptor (Hays et al., 1993).
Herbicide Transport in Agriculture : Malone et al. (2004) used lysimeters to investigate the leaching of herbicides, including glyphosate (N-(phosphonomethyl)-glycine), under various conditions. This study is significant for understanding the environmental impact of agricultural practices (Malone et al., 2004).
Glycine N-Methyltransferase Characterization : Heady and Kerr (1973) purified and characterized glycine N-methyltransferase, an enzyme that methylates glycine to yield sarcosine, providing insights into its biochemical properties (Heady & Kerr, 1973).
Amino Acid Derivatives Synthesis : Penso et al. (2003) discussed the transformation of L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters into 2-arylsulfonamido esters, showing potential applications in chemical synthesis (Penso et al., 2003).
Metal Interaction Studies : Gavioli et al. (1991) explored the interactions of N-(phenylsulfonyl)glycine and N-(tolylsulfonyl)glycine with metals like Cd 2+ and Zn 2+, contributing to the understanding of metal-amino acid interactions (Gavioli et al., 1991).
Sulfonylurea Herbicides in Agriculture : Scheel and Casida (1985) investigated the effects of sulfonylurea herbicides on soybean cells, providing insights into the herbicide’s mode of action and potential environmental impacts (Scheel & Casida, 1985).
Betaine Synthesis Study : Waditee et al. (2003) isolated and characterized N-methyltransferases from a halotolerant cyanobacterium, which catalyze betaine synthesis from glycine, highlighting its role in stress responses (Waditee et al., 2003).
Crystal Structure Analysis : Qin-hua (2002) reported on the synthesis and crystal structure of methyl-p-tolysulfonyl-glycine, contributing to structural chemistry knowledge (Gong Qin-hua, 2002).
Enantioselective Hydrolysis : Fadnavis et al. (2008) used immobilized penicillin G acylase to resolve racemic 2-chlorophenyl glycine, demonstrating its potential in producing enantiomerically pure compounds (Fadnavis et al., 2008).
Properties
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHGIEIMAGBLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B2507428.png)



![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)
![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)
![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)


![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)
